N-(But-3-en-1-yl)-3-fluoroaniline
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Overview
Description
N-(But-3-en-1-yl)-3-fluoroaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound features a fluorine atom attached to the benzene ring and a but-3-en-1-yl group attached to the nitrogen atom of the aniline. The presence of the fluorine atom and the but-3-en-1-yl group imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(But-3-en-1-yl)-3-fluoroaniline typically involves the reaction of 3-fluoroaniline with but-3-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the aniline attacks the carbon atom of the but-3-en-1-yl bromide, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(But-3-en-1-yl)-3-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine or hydrocarbon derivatives.
Substitution: Formation of substituted aniline derivatives with various functional groups.
Scientific Research Applications
N-(But-3-en-1-yl)-3-fluoroaniline has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(But-3-en-1-yl)-3-fluoroaniline involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to its target, while the but-3-en-1-yl group can influence its solubility and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(But-3-en-1-yl)-3-chloroaniline: Similar structure but with a chlorine atom instead of fluorine.
N-(But-3-en-1-yl)-3-bromoaniline: Similar structure but with a bromine atom instead of fluorine.
N-(But-3-en-1-yl)-3-iodoaniline: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
N-(But-3-en-1-yl)-3-fluoroaniline is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its chloro, bromo, and iodo analogs. The fluorine atom can enhance the compound’s stability, reactivity, and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
326898-20-8 |
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Molecular Formula |
C10H12FN |
Molecular Weight |
165.21 g/mol |
IUPAC Name |
N-but-3-enyl-3-fluoroaniline |
InChI |
InChI=1S/C10H12FN/c1-2-3-7-12-10-6-4-5-9(11)8-10/h2,4-6,8,12H,1,3,7H2 |
InChI Key |
IFMXBJAWXJVUCH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCNC1=CC(=CC=C1)F |
Origin of Product |
United States |
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